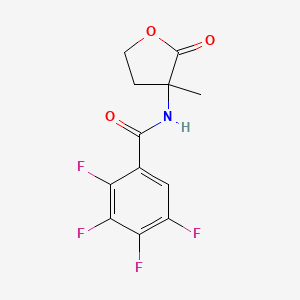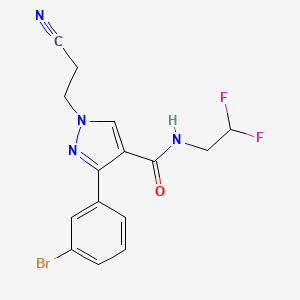![molecular formula C17H24ClN3O2 B6969805 3-chloro-N-[(4-piperidin-1-yloxan-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B6969805.png)
3-chloro-N-[(4-piperidin-1-yloxan-4-yl)methyl]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-[(4-piperidin-1-yloxan-4-yl)methyl]pyridine-4-carboxamide is a complex organic compound that features a pyridine ring substituted with a chloro group and a carboxamide group The compound also contains a piperidine moiety linked through an oxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(4-piperidin-1-yloxan-4-yl)methyl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the chlorination of pyridine-4-carboxamide to introduce the chloro group. This is followed by the formation of the piperidine-oxane moiety, which is then linked to the chlorinated pyridine derivative through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-N-[(4-piperidin-1-yloxan-4-yl)methyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups, potentially altering its biological activity.
Cyclization Reactions: The piperidine and oxane rings can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents for these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying the interactions of piperidine-containing compounds with biological targets.
Medicine: As a potential lead compound for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Industry: In the development of new materials or as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-[(4-piperidin-1-yloxan-4-yl)methyl]pyridine-4-carboxamide would depend on its specific biological target. Generally, compounds with piperidine moieties can interact with neurotransmitter receptors or enzymes, modulating their activity. The presence of the chloro and carboxamide groups can enhance binding affinity and selectivity for certain targets, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3-chloro-N-[(4-piperidin-1-yloxan-4-yl)methyl]pyridine-2-carboxamide: Similar structure but with the carboxamide group at a different position.
3-chloro-N-[(4-piperidin-1-yloxan-4-yl)methyl]pyridine-4-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.
Uniqueness
The uniqueness of 3-chloro-N-[(4-piperidin-1-yloxan-4-yl)methyl]pyridine-4-carboxamide lies in its specific combination of functional groups and their positions on the pyridine ring. This unique structure can result in distinct biological activities and chemical reactivity compared to similar compounds.
Propiedades
IUPAC Name |
3-chloro-N-[(4-piperidin-1-yloxan-4-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O2/c18-15-12-19-7-4-14(15)16(22)20-13-17(5-10-23-11-6-17)21-8-2-1-3-9-21/h4,7,12H,1-3,5-6,8-11,13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZXBJZKPGAVNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCOCC2)CNC(=O)C3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-4-[(5-pyrrolidin-1-ylsulfonylfuran-2-yl)methyl]-2,3-dihydro-1,4-benzoxazine](/img/structure/B6969729.png)
![N-(3-methylphenyl)-2-(2-oxa-7-azaspiro[4.4]nonan-7-yl)acetamide](/img/structure/B6969735.png)
![N-[3-[(2-chlorophenyl)sulfamoyl]-4-methoxyphenyl]-5-ethyloxolane-2-carboxamide](/img/structure/B6969741.png)
![N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-2-methylsulfonylacetamide](/img/structure/B6969745.png)
![2-[2-(5-ethylfuran-2-yl)-4-methylpiperidin-1-yl]-N-(3-methyl-1,2-oxazol-5-yl)acetamide](/img/structure/B6969755.png)
![3-[3-Methyl-4-[(2-propyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B6969762.png)
![N-[[2-(methanesulfonamido)cyclopentyl]methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6969763.png)
![3-[4-(5-Acetylthiophene-2-carbonyl)-3-methylpiperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B6969784.png)
![Isoquinolin-5-yl-[4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]methanone](/img/structure/B6969797.png)
![N-[1-(3-chloropyridine-4-carbonyl)piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B6969814.png)
![3-[3-Methyl-4-[3-(1,3-thiazol-2-yl)propanoyl]piperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B6969828.png)
![2-Butyl-5-[4-(4-methoxyphenyl)piperidine-1-carbonyl]isoindole-1,3-dione](/img/structure/B6969835.png)

